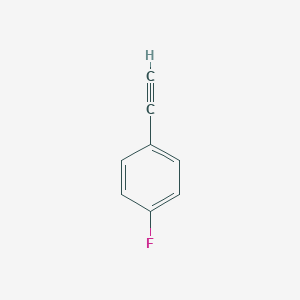

1-Éthynyl-4-fluorobenzène

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-Ethynyl-4-fluorobenzene and its derivatives has been explored through various methodologies, including copper-mediated oxidative coupling reactions. For instance, dehydro[12]- and -[18]annulenes fused with tetrafluorobenzene were synthesized using 1,2-diethynyltetrafluorobenzene, showcasing the versatility of ethynyl and fluorobenzene compounds in forming complex structures with interesting electronic and structural properties (Nishinaga et al., 2002).

Molecular Structure Analysis

The molecular structure and crystallographic analysis of 1-Ethynyl-4-fluorobenzene derivatives reveal intricate details about their spatial arrangement and intermolecular interactions. X-ray crystallography studies, for example, have elucidated the structure of related compounds, highlighting the role of intramolecular hydrogen bonds and the impact of substituents on the molecular geometry (Özbey et al., 2004).

Chemical Reactions and Properties

1-Ethynyl-4-fluorobenzene undergoes various chemical reactions, leveraging the reactivity of both the ethynyl and the fluorine substituents. It participates in cross-coupling reactions, such as Sonogashira couplings, that are fundamental in constructing carbon-carbon bonds for synthesizing complex organic molecules. These reactions are pivotal in modifying the electronic and physical properties of the resulting compounds for targeted applications.

Physical Properties Analysis

The physical properties of 1-Ethynyl-4-fluorobenzene derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. Studies on related compounds demonstrate the impact of substituents on these properties, with fluorine atoms contributing to increased stability and altered solubility patterns due to their electronegativity and size (Levitus et al., 2001).

Applications De Recherche Scientifique

Intermédiaires de cristaux liquides

Le 4-fluorophénylacétylène est utilisé comme intermédiaire dans la production de cristaux liquides . Les cristaux liquides sont un état de la matière qui possède des propriétés intermédiaires entre celles des liquides classiques et celles des cristaux solides. Ils sont utilisés dans une large gamme d'applications, notamment les écrans, les capteurs et les appareils de télécommunication.

Intermédiaires pharmaceutiques

Ce composé sert d'intermédiaire pharmaceutique . Les intermédiaires pharmaceutiques sont les composants clés utilisés dans la production de principes actifs pharmaceutiques (API). Les API sont les substances dans les médicaments qui sont biologiquement actives.

Intermédiaires de synthèse organique

Le 4-fluorophénylacétylène est utilisé comme intermédiaire en synthèse organique . La synthèse organique est une méthode de préparation de composés organiques. C'est la science de la construction de composés chimiques complexes à partir de composés plus simples.

Dépôt sous vide

Ce composé est utilisé dans les procédés de dépôt sous vide . Le dépôt sous vide est une famille de procédés utilisés pour déposer des couches de matériau atome par atome ou molécule par molécule sur une surface solide. Ces procédés fonctionnent à des pressions bien inférieures à la pression atmosphérique.

Complexes liés par liaison hydrogène

Le 4-fluorophénylacétylène forme des complexes liés par liaison hydrogène avec l'eau, intégrant des liaisons hydrogène C–H···O et O–H···π . Cette propriété est utile pour comprendre la nature des liaisons hydrogène et leur rôle dans diverses réactions chimiques et processus biologiques.

Réactions de couplage croisé de Sonogashira

Le 1-éthynyl-4-fluorobenzène peut être utilisé dans les réactions de couplage croisé de Sonogashira . Cette réaction est utilisée pour former des liaisons carbone-carbone en couplant les alcynes terminaux avec les halogénures d'aryle ou de vinyle. C'est un outil précieux dans le domaine de la chimie organique synthétique.

Synthèse d'alcynes d'aryle

Ce composé peut être utilisé dans la synthèse d'alcynes d'aryle . Les alcynes d'aryle sont des blocs de construction importants en synthèse organique et sont utilisés dans la préparation de divers produits pharmaceutiques et matériaux organiques.

Synthèse d'isoxazoles

Le 1-éthynyl-4-fluorobenzène peut être utilisé dans la synthèse d'isoxazoles . Les isoxazoles sont une classe de composés organiques contenant un cycle à cinq chaînons avec trois atomes de carbone, un atome d'oxygène et un atome d'azote. Ils sont utilisés dans la synthèse de divers produits pharmaceutiques et agrochimiques.

Safety and Hazards

1-Ethynyl-4-fluorobenzene is classified as a flammable solid . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . When handling this chemical, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment . It is recommended to use this chemical only outdoors or in a well-ventilated area .

Mécanisme D'action

, also known as 4-Fluorophenylacetylene , is an organic compound with the molecular formula C8H5F . Here is a comprehensive overview of its mechanism of action:

Target of Action

It’s known that this compound is used in the synthesis of aryl acetylenes , suggesting that it may interact with various haloarenes in the presence of certain catalysts.

Mode of Action

1-Ethynyl-4-fluorobenzene participates in Sonogashira type cross-coupling reactions with various haloarenes . This reaction is catalyzed by a bis (μ-iodo)bis ((-)-sparteine)dicopper (I) catalyst . The compound’s ethynyl group (C≡CH) is likely involved in these reactions, forming new carbon-carbon bonds with the haloarenes.

Biochemical Pathways

Aryl acetylenes are used in various chemical industries, including the production of liquid crystals .

Pharmacokinetics

It’s a solid at room temperature with a melting point of 26-27°C and a boiling point of 55-56°C at 40 mmHg . Its density is 1.048 g/mL at 25°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

Its use in the synthesis of aryl acetylenes and liquid crystals suggests it contributes to the formation of these complex structures .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Ethynyl-4-fluorobenzene. For instance, it should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated area . It should also be kept away from strong oxidizing agents and heavy metal powders .

Propriétés

IUPAC Name |

1-ethynyl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F/c1-2-7-3-5-8(9)6-4-7/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSWHQGIEKUBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335017 | |

| Record name | 1-Ethynyl-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

766-98-3 | |

| Record name | 1-Ethynyl-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynyl-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

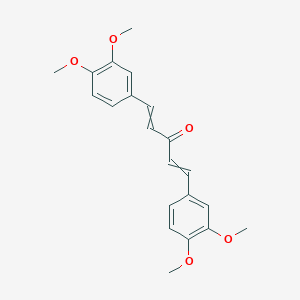

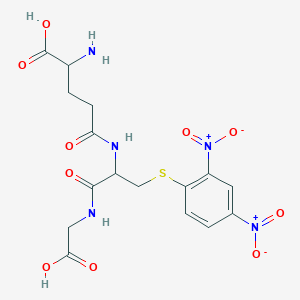

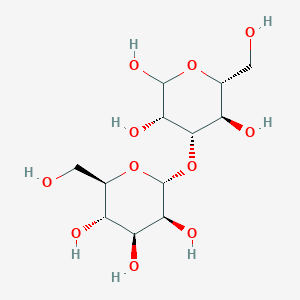

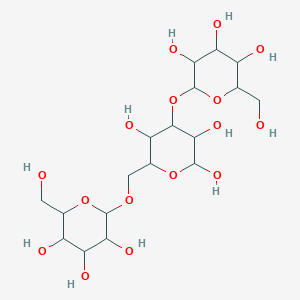

Feasible Synthetic Routes

Q & A

A: 4-Fluorophenylacetylene's interactions are primarily driven by its π-electron density of the acetylenic C≡C bond and the fluorine atom. Studies show it forms complexes with various molecules like ammonia, water, and alcohols. [, , , ] These interactions often result in cyclic structures stabilized by hydrogen bonds. [, , , ] For instance, with ammonia, 4-fluorophenylacetylene forms a complex involving N-H···π and C-H···N hydrogen bonds, where the π-electron density acts as an acceptor to the N-H group of ammonia. []

A: 4-Fluorophenylacetylene, also known as 1-ethynyl-4-fluorobenzene, has the molecular formula C8H5F. [] While the exact molecular weight isn't specified in these papers, it can be calculated as 120.12 g/mol. Spectroscopic data, particularly microwave spectra, have been used to determine its structure. [] IR-UV double resonance spectroscopy has been instrumental in studying its vibrational modes in detail. []

A: 4-Fluorophenylacetylene serves as a valuable monomer in polymerization reactions, yielding substituted polyvinylenes. [, ] Its compatibility with various catalysts and reaction conditions highlights its versatility in polymer chemistry. [, ]

ANone: While 4-fluorophenylacetylene is primarily used as a substrate, its unique structure makes it a promising candidate for designing novel catalysts. Its ability to form various intermolecular interactions suggests potential catalytic applications in reactions involving similar interactions.

A: Density Functional Theory (DFT) calculations have been crucial in understanding the interaction energies, geometries, and spectroscopic properties of 4-fluorophenylacetylene complexes. [, ] These calculations complement experimental findings and offer insights into the nature of intermolecular interactions.

A: Comparing 4-fluorophenylacetylene with other fluorophenylacetylene isomers (2-fluoro and 3-fluoro) reveals that the position of the fluorine atom significantly influences the intermolecular interactions and consequently its reactivity. [, , , ] For example, while all three isomers form cyclic complexes with water, the interaction strength and the formation of additional complexes vary depending on the fluorine position. []

A: While the provided papers don't delve into specific formulation strategies, they highlight the use of 4-fluorophenylacetylene in various solvents and reaction conditions, suggesting its stability under those circumstances. [, , , ]

A: Other phenylacetylene derivatives, including those with different substituents or fluorine atom positions, can be considered as alternatives. [, , , ] The choice depends on the specific application and desired properties. For example, in polymerization reactions, the choice of monomer influences the final polymer's properties. [, ]

A: Advanced spectroscopic techniques like IR-UV double resonance spectroscopy [, , , ] are essential for characterizing 4-fluorophenylacetylene and its complexes. Access to computational resources for DFT calculations [, ] is crucial for theoretical investigations. Additionally, standard synthetic chemistry equipment and analytical tools are necessary for synthesis and characterization.

A: The provided papers showcase the evolution of research on 4-fluorophenylacetylene, from early spectroscopic studies [] to investigations of its complex formation and polymerization capabilities. [, , , ] Further research will likely uncover more about its potential applications and contribute to a more comprehensive understanding of this molecule.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-](/img/structure/B14293.png)